(1R,8aR)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid
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Overview
Description
(1R,8aR)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid: is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with a fused bicyclic system, making it an interesting subject for chemical research and industrial applications. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,8aR)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted pyrrolidine and a pyrazine derivative.
Introduction of the tert-butoxycarbonyl group: This step involves the protection of the amine group using tert-butoxycarbonyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for carboxylation and continuous flow systems for efficient cyclization and protection steps.
Chemical Reactions Analysis
Types of Reactions
(1R,8aR)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the bicyclic core or reduce any oxidized functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or partially reduced compounds.
Scientific Research Applications
(1R,8aR)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid: has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with therapeutic properties.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrially relevant compounds.
Mechanism of Action
The mechanism of action of (1R,8aR)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.
Comparison with Similar Compounds
(1R,8aR)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid: can be compared with other similar compounds, such as:
(1R,8aR)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid: Lacks the tert-butoxycarbonyl group, making it less stable and less versatile in synthetic applications.
(1R,8aR)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine:
The uniqueness of This compound lies in its combination of functional groups, which provides a balance of stability and reactivity, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C13H22N2O4 |
---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
(1R,8aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid |
InChI |
InChI=1S/C13H22N2O4/c1-13(2,3)19-12(18)15-8-7-14-6-4-5-9(14)10(15)11(16)17/h9-10H,4-8H2,1-3H3,(H,16,17)/t9-,10-/m1/s1 |
InChI Key |
NBDOYCRTQCMJBH-NXEZZACHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN2CCC[C@@H]2[C@@H]1C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CCCC2C1C(=O)O |
Origin of Product |
United States |
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